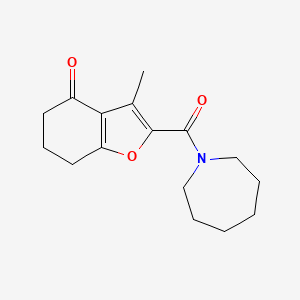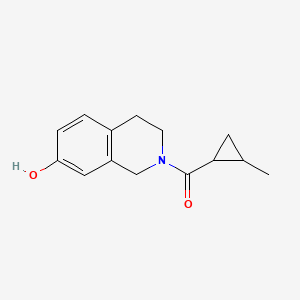![molecular formula C13H14BrNO3 B7529186 N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to induce apoptosis by activating the caspase-3 pathway. Additionally, it has been suggested that the anti-inflammatory activity of this compound is due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide have been investigated in various studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide. One of the most important directions is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, it is important to investigate the pharmacokinetics and toxicity of this compound to ensure its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-bromofuran-2-carbaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of sodium hydride (NaH) to yield the intermediate 5-bromofuran-2-ylmethyl-N,N-dimethylformamide. This intermediate is then reacted with 3,5-dimethylfuran-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to give the final product.
Aplicaciones Científicas De Investigación
N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications of this compound is its anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propiedades
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-8-6-11(9(2)17-8)13(16)15(3)7-10-4-5-12(14)18-10/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHBZCMUDNULMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)



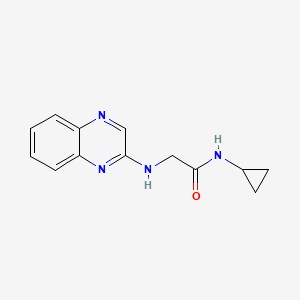
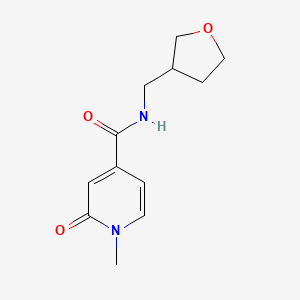
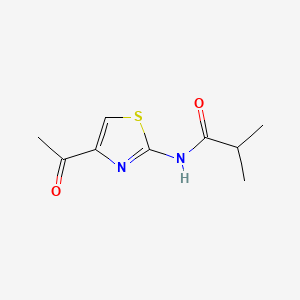
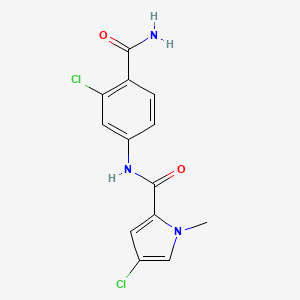
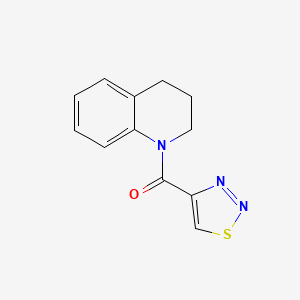
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)

